Magnesium diricinoleate
Overview
Description
Magnesium diricinoleate is a magnesium salt of ricinoleic acid, a fatty acid derived from castor oil. This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifying agent in cosmetics and pharmaceuticals. Its unique chemical structure allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile ingredient in formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium diricinoleate can be synthesized through the reaction of ricinoleic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction is as follows:
2 C18H34O3+Mg(OH)2→Mg(C18H33O3)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity ricinoleic acid and magnesium compounds. The reaction is carried out in large reactors with controlled temperature and pressure to ensure complete conversion and high yield. The product is then purified through filtration and drying processes to obtain the final compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Magnesium diricinoleate undergoes various chemical reactions, including:
Oxidation: The double bond in the ricinoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The hydroxyl group in ricinoleic acid can undergo substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Alcohols, alkanes.
Substitution: Esterified products, alkylated derivatives.
Scientific Research Applications
Magnesium diricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Investigated for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Explored for its use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and lubricants.
Mechanism of Action
Magnesium diricinoleate can be compared with other magnesium salts of fatty acids, such as magnesium stearate and magnesium oleate:
Magnesium Stearate: Commonly used as a lubricant in tablet manufacturing. Unlike this compound, it has limited emulsifying properties.
Magnesium Oleate: Similar to this compound in terms of surfactant properties but derived from oleic acid instead of ricinoleic acid.
Uniqueness: this compound’s unique feature is its hydroxyl group, which imparts additional functionality and reactivity compared to other magnesium fatty acid salts. This makes it particularly useful in applications requiring both emulsification and chemical reactivity.
Comparison with Similar Compounds
- Magnesium stearate
- Magnesium oleate
- Magnesium palmitate
Magnesium diricinoleate stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
magnesium;(Z,12R)-12-hydroxyoctadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Mg/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMAWFYOOIAQD-GNNYBVKZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66MgO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904356 | |
Record name | Magnesium ricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22677-47-0 | |
Record name | Magnesium ricinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, magnesium salt (2:1), (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium ricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium diricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM RICINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JQP0JR78N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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